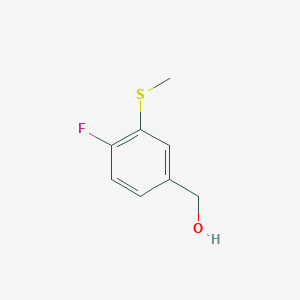

4-Fluoro-3-(methylthio)benzyl alcohol

Description

Functionalized benzyl (B1604629) alcohol derivatives represent a cornerstone in modern organic synthesis, serving as pivotal building blocks for a vast array of complex molecules. Their inherent reactivity, coupled with the diverse functionalities that can be installed on the aromatic ring, makes them indispensable tools for chemists. The strategic placement of substituents on the benzyl alcohol scaffold allows for the fine-tuning of electronic and steric properties, which in turn governs the molecule's behavior in subsequent transformations and its properties in final applications, from pharmaceuticals to advanced materials. numberanalytics.comnumberanalytics.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUSNYBWKHNEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Methylthio Benzyl Alcohol and Its Analogs

Strategies for Carbon-Sulfur Bond Formation in Substituted Benzenes

The creation of the carbon-sulfur (C-S) bond is a pivotal step in the synthesis of 4-Fluoro-3-(methylthio)benzyl alcohol. This bond can be formed through various methods, primarily involving the introduction of a methylthio group onto the benzene (B151609) ring.

The formation of thioethers, also known as sulfides, is a fundamental transformation in organic synthesis. For aromatic systems, the most common approaches involve the reaction of a sulfur-based nucleophile with an electrophilic aromatic ring or a metal-catalyzed coupling reaction. acsgcipr.org

Key methods for thioether formation include:

Nucleophilic Aromatic Substitution (SNAr): In this method, an activated aromatic ring bearing a good leaving group (such as a halogen) ortho or para to a strong electron-withdrawing group reacts with a sulfur nucleophile like sodium thiomethoxide (NaSMe). The electron-withdrawing group stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

Metal-Catalyzed Thiolation: Palladium, copper, and nickel complexes are widely used to catalyze the coupling of aryl halides or triflates with thiols or their corresponding salts. These methods are highly versatile and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis.

Electrophilic Sulfenylation: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic sulfur species. For installing a methylthio group, reagents like methyl 2,4-dinitrophenyl disulfide can be used to transfer the methylthio moiety to a suitable nucleophilic carbon on the aromatic ring, often an organometallic intermediate. nih.gov

Table 1: Comparison of Common Thioether Formation Methods

| Method | Sulfur Source | Aromatic Substrate | Catalyst/Conditions | Key Features |

|---|---|---|---|---|

| SNAr | Thiolate (e.g., NaSMe) | Aryl halide with electron-withdrawing groups | Polar aprotic solvent (e.g., DMF, DMSO) | Requires activated substrate; no metal catalyst needed. |

| Buchwald-Hartwig | Thiol (R-SH) | Aryl halide/triflate | Palladium catalyst with a specialized ligand | Broad substrate scope; good functional group tolerance. |

| Ullmann Condensation | Thiolate (R-SNa) | Aryl halide | Copper catalyst (e.g., CuI), high temperatures | Classic method, often requires harsh conditions. |

Beyond direct thioether formation, advanced strategies for creating C-S bonds often involve the initial introduction of a different sulfur-containing group, which is subsequently converted to the desired methylthio group. A primary example is electrophilic aromatic sulfonation.

Aromatic sulfonation is a reversible electrophilic aromatic substitution (EAS) reaction. researchgate.netyoutube.com It is typically achieved by treating an aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). masterorganicchemistry.comyoutube.comyoutube.com The active electrophile is believed to be protonated SO₃ or a related species. youtube.comyoutube.com

The resulting arylsulfonic acid can then be subjected to a series of transformations:

Reduction: The sulfonic acid or its derivatives (like sulfonyl chlorides) can be reduced to the corresponding thiol.

Alkylation: The newly formed thiol can be alkylated with a methylating agent (e.g., methyl iodide) under basic conditions to yield the final methylthio ether.

This multi-step approach offers an alternative synthetic route, particularly when directing group effects of the sulfonyl group are advantageous for subsequent reactions.

Fluorination Techniques for Aromatic Systems

The introduction of fluorine onto an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. The synthesis of this compound requires a method that can selectively place the fluorine atom at the desired position.

Achieving the correct placement (regioselectivity) of the fluorine atom is critical. Several strategies exist to control the position of fluorination on an aromatic ring. chemrxiv.orgnih.govacs.orgacs.orgwhiterose.ac.uk

Directed Ortho Metalation (DoM): A directing group on the benzene ring (e.g., an amide or methoxy group) can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium or related organometallic species can then be quenched with an electrophilic fluorine source to install the fluorine atom precisely.

Programmed Synthesis: This approach relies on using a precursor that already contains a functional group, such as a boronic acid or a halide, at the desired position for fluorination. nih.govacs.orgwhiterose.ac.uk This pre-installed group is then converted to a C-F bond in a subsequent step, for instance, through a Balz-Schiemann reaction (from an amine via a diazonium salt) or a palladium-catalyzed fluorination of an aryl halide.

Innate C-H Functionalization: While more challenging, direct C-H fluorination can be achieved with highly reactive fluorinating agents. The regioselectivity is often governed by the inherent electronic properties of the substrate or by steric hindrance. chemrxiv.orgacs.org

The two primary mechanistic classes for forming a carbon-fluorine bond are nucleophilic and electrophilic fluorination. alfa-chemistry.com

Nucleophilic Fluorination involves a nucleophilic fluoride source (F⁻) displacing a leaving group on the aromatic ring. alfa-chemistry.com This is typically an SNAr reaction, which requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring. alfa-chemistry.comnih.gov Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts to enhance reactivity. alfa-chemistry.com

Electrophilic Fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F⁺" equivalent) to a nucleophilic aromatic ring. alfa-chemistry.comwikipedia.org This method is suitable for electron-rich aromatic compounds. A wide array of N-F reagents have been developed for this purpose, as they are generally more stable and safer to handle than alternatives like elemental fluorine. wikipedia.org

Table 2: Comparison of Fluorination Methodologies

| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |

|---|---|---|

| Fluorine Source | Nucleophilic (F⁻) | Electrophilic ("F⁺") |

| Mechanism | SNAr | Electrophilic Aromatic Substitution |

| Substrate Type | Electron-deficient aromatics | Electron-rich aromatics |

| Common Reagents | KF, CsF, TBAF | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) alfa-chemistry.comwikipedia.org |

| Key Requirement | Good leaving group (e.g., -Cl, -NO₂) and activating groups | Nucleophilic aromatic ring |

Benzylic Alcohol Formation from Precursors

The final step in the synthesis is the formation of the benzylic alcohol functional group. This is most commonly achieved by the reduction of a corresponding carbonyl compound, such as a benzaldehyde or a benzoic acid derivative.

Common precursors and their reduction methods include:

Reduction of Benzaldehydes: Aldehydes are readily reduced to primary alcohols using a variety of mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a standard choice for this transformation due to its selectivity and ease of handling.

Reduction of Benzoic Acids and Esters: Carboxylic acids and their esters are more difficult to reduce than aldehydes. Stronger reducing agents are required, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF. Alternatively, diisobutylaluminium hydride (DIBAL-H) can be used, often providing higher selectivity. googleapis.com Borane (BH₃) complexes are also effective for the selective reduction of carboxylic acids in the presence of other functional groups.

Reduction of Benzoyl Halides: Acid halides can be reduced to benzylic alcohols. google.com This is often a two-step process where the acid halide is first reduced to the aldehyde, which is then further reduced to the alcohol. Using a strong reductant like LiAlH₄ will typically accomplish this in one pot.

Benzylic C-H Oxidation: An alternative approach involves the direct oxidation of a methyl group on a toluene precursor. acs.org For instance, using an oxidant like bis(methanesulfonyl) peroxide can selectively mono-oxidize an activated benzylic position, which can then be hydrolyzed to the benzylic alcohol. acs.orgorganic-chemistry.org

The choice of method depends on the available starting material and the presence of other functional groups in the molecule that must remain unchanged during the reaction.

Table 3: Common Precursors for Benzylic Alcohol Synthesis

| Precursor | Reagent(s) for Reduction | Product |

|---|---|---|

| Benzaldehyde | NaBH₄, LiAlH₄ | Benzyl (B1604629) alcohol |

| Benzoic Acid | LiAlH₄, BH₃·THF | Benzyl alcohol |

| Benzoic Acid Ester | LiAlH₄, DIBAL-H | Benzyl alcohol |

Reduction of Aromatic Aldehydes and Ketones to Benzylic Alcohols

The conversion of aromatic aldehydes and ketones to their corresponding benzylic alcohols is a cornerstone of organic synthesis. A common and straightforward method for the synthesis of this compound is the reduction of its precursor, 4-Fluoro-3-(methylthio)benzaldehyde. This transformation can be achieved using a variety of reducing agents.

Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. The hydride from the borohydride anion attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the desired benzylic alcohol.

Another powerful reducing agent is lithium aluminum hydride (LiAlH₄). It is much more reactive than sodium borohydride and can reduce a wider range of functional groups. However, for the selective reduction of an aldehyde, the milder sodium borohydride is often preferred to avoid potential side reactions.

Catalytic hydrogenation is another effective method. This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often considered a "green" alternative as it typically produces water as the only byproduct.

The following table summarizes typical conditions for the reduction of a substituted benzaldehyde, which are applicable to the synthesis of this compound.

| Reducing Agent | Catalyst (if any) | Solvent(s) | Temperature (°C) | Typical Yield (%) |

| Sodium Borohydride | - | Methanol, Ethanol | 0 - 25 | >90 |

| Lithium Aluminum Hydride | - | THF, Diethyl ether | 0 - 35 | >95 |

| Hydrogen Gas | Pd/C, Raney Ni | Ethanol, Ethyl acetate | 25 - 60 | >90 |

This table presents generalized conditions for the reduction of substituted aromatic aldehydes and is representative of the synthesis of this compound from its corresponding aldehyde.

Chemo- and Regioselective Reduction Protocols

In the synthesis of complex molecules containing multiple functional groups, chemo- and regioselectivity are of paramount importance. When a molecule contains other reducible functional groups in addition to an aldehyde or ketone, it is crucial to select a reducing agent that will selectively target the desired carbonyl group.

For a compound like 4-Fluoro-3-(methylthio)benzaldehyde, the primary concern for chemoselectivity would be the potential reduction of the thioether or the defluorination of the aromatic ring. Sodium borohydride is an excellent choice for this transformation as it is generally unreactive towards thioethers and aryl fluorides under standard conditions. More reactive hydrides like LiAlH₄ could potentially lead to undesired side reactions if not used under carefully controlled conditions.

Zinc-catalyzed reductions have also been reported to be highly regioselective and chemoselective for the reduction of aldehydes and ketones. researchgate.net These methods can tolerate a wide range of sensitive functional groups, including halogens and sulfur-containing moieties. researchgate.net

The following table illustrates the chemoselectivity of different reducing agents towards various functional groups, highlighting the suitability of certain reagents for the selective reduction of aromatic aldehydes.

| Reducing Agent | Aldehyde | Ketone | Ester | Carboxylic Acid | Nitro Group | Thioether | Aryl Halide |

| Sodium Borohydride | Yes | Yes | No | No | No | No | No |

| Lithium Aluminum Hydride | Yes | Yes | Yes | Yes | Yes | Possible | Possible |

| Catalytic Hydrogenation (Pd/C) | Yes | Yes | No | No | Yes | No | Possible (dehalogenation) |

| Zn(OAc)₂/HBpin | Yes | Yes | No | No | Yes | No | No |

This table provides a general overview of the chemoselectivity of common reducing agents.

Integrated Multi-Step Synthetic Sequences

Convergent and Divergent Synthetic Pathways

A divergent synthesis begins with a common core structure that is then elaborated in different ways to produce a library of related compounds. semanticscholar.org This approach is particularly useful in drug discovery for generating a range of analogs for structure-activity relationship (SAR) studies. Starting from this compound, a divergent synthesis could be employed to create a variety of ethers, esters, or other derivatives by reacting the benzylic alcohol with different electrophiles.

Optimization of Reaction Conditions and Yields in Complex Syntheses

Optimizing reaction conditions is a critical aspect of any multi-step synthesis to maximize yields and minimize the formation of byproducts. researchgate.net For the reduction of an aromatic aldehyde like 4-Fluoro-3-(methylthio)benzaldehyde, key parameters to optimize include the choice of reducing agent, solvent, temperature, and reaction time.

For instance, in a sodium borohydride reduction, the reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). orientjchem.org The reaction is typically quenched by the addition of water or a dilute acid to destroy any unreacted borohydride. The product is then extracted into an organic solvent, and the solvent is evaporated to yield the crude product, which may be further purified by column chromatography or recrystallization.

The following table provides an example of how reaction conditions can be optimized for the reduction of a generic substituted benzaldehyde, which can be applied to the synthesis of this compound.

| Entry | Reducing Agent (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₄ (1.1) | Methanol | 25 | 2 | 92 |

| 2 | NaBH₄ (1.1) | Ethanol | 25 | 2 | 95 |

| 3 | NaBH₄ (1.5) | Ethanol | 0 | 3 | 96 |

| 4 | NaBH₄ (1.1) | THF/H₂O | 25 | 4 | 88 |

This table illustrates a hypothetical optimization of the reduction of a substituted benzaldehyde, demonstrating the effect of solvent and temperature on the yield.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. semanticscholar.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. semanticscholar.orgmdpi.com

The table below shows a comparison of conventional and microwave-assisted methods for the synthesis of benzylic alcohols, illustrating the advantages of the latter.

| Reaction | Method | Conditions | Time | Yield (%) |

| Hydrolysis of Benzyl Chloride | Conventional | Reflux in water | 35 min | ~90 |

| Hydrolysis of Benzyl Chloride | Microwave | Water | 3 min | 97 |

| Reduction of Benzaldehyde | Conventional | NaBH₄ in Ethanol | 2 h | 95 |

| Reduction of Benzaldehyde | Microwave | NaBH₄ on Silica Gel (solvent-free) | 10 min | >90 |

This table compares conventional and microwave-assisted synthesis of benzylic alcohols, highlighting the efficiency of microwave technology.

Solvent-Free and Catalyst-Free Methodologies

The development of synthetic methods that operate without solvents and catalysts represents a significant goal in green chemistry, aiming to reduce environmental impact and simplify product purification.

Mechanochemical Synthesis Mechanochemistry, which uses mechanical force from grinding or ball-milling to initiate chemical reactions, is a prominent solvent-free technique. acs.orgmdpi.com This method can facilitate reactions between solid reagents, eliminating the need for organic solvents that are often toxic and environmentally harmful. acs.org For instance, a sustainable protocol for the oxidation of benzylic alcohols to their corresponding carbonyl compounds has been developed using mechanochemical ball milling. units.it In a typical procedure, a solid alcohol is milled with a catalyst and an oxidizing agent, driving the reaction to completion in a short time with high conversion rates. units.it This approach not only avoids bulk solvents but can also reduce energy consumption compared to traditional solution-phase synthesis. units.it

Transition-Metal-Free Radical Coupling Methodologies that avoid heavy metal catalysts are highly desirable. A notable development is the transition-metal-free radical coupling of aromatic alcohols. nih.govchalmers.se In this approach, a strong base like t-BuONa can act as both a base and a radical initiator to facilitate the coupling of benzyl alcohols with other alcohols, forming new carbon-carbon bonds. nih.govchalmers.se This method showcases good functional group tolerance, allowing for the synthesis of various phenyl-substituted propan-1-ol derivatives in moderate to good yields under an inert atmosphere. nih.gov

Carbene Coupling in Water Another innovative metal-free approach involves the synthesis of diverse benzyl alcohols from p-toluenesulfonylhydrazones. organic-chemistry.org This reaction utilizes the in-situ generation of diazoalkanes, which then couple with water, acting as both the solvent and the reactant, to form the desired alcohol. organic-chemistry.org The process can be performed under conventional reflux or accelerated using microwave irradiation, which often improves yields and significantly reduces reaction times. organic-chemistry.org This method is environmentally friendly as it completely avoids organic solvents and metal catalysts. organic-chemistry.org

Interactive Table 1: Overview of Solvent-Free and Catalyst-Free Methodologies for Benzyl Alcohol Analogs

Methodology Key Reagents/Conditions Typical Substrates Key Advantages Reference Mechanochemical Oxidation Ball milling, copper-supported catalysts, TEMPO Benzylic alcohols Solvent-free, reduced time and energy, no byproducts Transition-Metal-Free Radical Coupling t-BuONa, heat (e.g., 140°C), inert atmosphere Aromatic alcohols (e.g., 1-phenylethanol and benzyl alcohols) Avoids transition metal catalysts, good functional group tolerance [20, 21] Carbene Coupling in Water p-Toluenesulfonylhydrazones, water, reflux or microwave Aryl aldehydes/ketones (via tosylhydrazones) Metal-free, uses water as solvent and reactant, environmentally benign nih.gov

Table of Compounds

Compound Name This compound Benzaldehyde Benzyl alcohol Cobalt Copper Gold Iron Iron(II) chloride Iron(III) chloride Iron(III) chloride hexahydrate p-toluenesulfonylhydrazone Phenyl-substituted propan-1-ol Propylene carbonate t-BuONa (Sodium tert-butoxide) TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) Water

Chemical Reactivity and Transformation Studies of 4 Fluoro 3 Methylthio Benzyl Alcohol

Oxidation Reactions of the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary site for oxidative transformations, allowing for its conversion into an aldehyde or a carboxylic acid, which are pivotal functional groups in the synthesis of more complex molecules.

Selective Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of the primary alcohol in 4-Fluoro-3-(methylthio)benzyl alcohol to either 4-fluoro-3-(methylthio)benzaldehyde or 4-fluoro-3-(methylthio)benzoic acid is a fundamental transformation. The choice of oxidant and reaction conditions dictates the final product.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. A variety of reagents and systems have been developed for the selective oxidation of benzyl (B1604629) alcohols to benzaldehydes. For instance, systems like quinaldinium fluorochromate (QnFC) used in catalytic amounts with a co-oxidant such as periodic acid have been shown to be highly efficient and chemoselective for the oxidation of primary alcohols to aldehydes under solvent-free conditions researchgate.net. Photocatalytic oxidation using materials like titanium dioxide (TiO2) also offers a selective method for converting benzyl alcohol to benzaldehyde with high selectivity (≥99%) uct.ac.za.

Oxidation to Carboxylic Acids: Stronger oxidizing agents or more vigorous reaction conditions will typically oxidize the benzylic alcohol directly to the carboxylic acid. This transformation is a key step in the synthesis of various benzoic acid derivatives which serve as building blocks for pharmaceuticals and other fine chemicals ossila.comresearchgate.net.

The table below summarizes various oxidizing agents commonly used for the conversion of benzyl alcohols.

| Oxidizing Agent/System | Product | Selectivity | Reference |

| Quinaldinium Fluorochromate (QnFC) / Periodic Acid | Aldehyde | High | researchgate.net |

| Titanium Dioxide (TiO2) / UV light | Aldehyde | ≥99% | uct.ac.za |

| Strong Oxidants (e.g., KMnO4, CrO3) | Carboxylic Acid | High | General Knowledge |

Catalytic Oxidation Systems (e.g., Palladium-Based Nanoparticles)

Catalytic systems are favored for their efficiency, selectivity, and often milder reaction conditions, aligning with the principles of green chemistry.

Palladium-Based Catalysts: Palladium catalysts are particularly effective for the aerobic oxidation of benzyl alcohols. A system comprising Palladium(II) acetate (Pd(OAc)2) and a base like triethylamine (Et3N) has been shown to effectively catalyze the oxidation of substituted benzyl alcohols to their corresponding aldehydes at room temperature, even without a pressurized oxygen atmosphere sciforum.net. This method is noted for its good reactivity with benzylic alcohols bearing electron-donating groups sciforum.net.

Other Metal-Based Catalysts: Other transition metals have also been employed successfully. For example, modified Zeolitic Imidazolate Frameworks-8 (ZIF-8) containing Copper(II) or Cobalt(II) have demonstrated catalytic activity in the solvent-free oxidation of benzyl alcohol researchgate.net. Furthermore, manganese porphyrin complexes have been used as catalysts for the selective oxidation of benzyl alcohols under mild, aqueous conditions .

Below is a table detailing examples of catalytic systems used for benzyl alcohol oxidation.

| Catalyst | Oxidant | Key Features | Reference |

| Pd(OAc)2 / Et3N | Air | Mild conditions, room temperature | sciforum.net |

| Cu(II) or Co(II) / ZIF-8 | H2O2 | Solvent-free conditions | researchgate.net |

| Manganese Porphyrin | H2O2 / O2 | Mild, aqueous conditions, high selectivity |

Mechanistic Investigations of Oxidation Pathways

Understanding the mechanism of oxidation is crucial for optimizing reaction conditions and catalyst design. Studies have explored various pathways for benzyl alcohol oxidation.

Computational Studies: Density Functional Theory (DFT) calculations have been used to investigate the mechanism of benzyl alcohol oxidation catalyzed by systems like Copper(II)/TEMPO in alkaline aqueous solutions. Such studies reveal that the catalytic cycle involves catalyst activation, substrate oxidation, and catalyst regeneration, with proton transfer often being the rate-determining step rsc.org.

Kinetic Studies: Kinetic investigations of oxidation reactions, for instance with ruthenium complexes like Ru(V)=O and Ru(IV)=O, have shown that multiple pathways can be involved in the oxidation of benzyl alcohol nih.gov. The reaction order with respect to the oxidant, substrate, and any catalyst or acid provides insight into the composition of the transition state researchgate.net. These studies help elucidate whether the reaction proceeds via a free radical mechanism or an ionic pathway researchgate.net.

Functional Group Interconversions of the Methylthio Moiety

The sulfur atom of the methylthio group is a versatile handle for further functionalization, primarily through oxidation to higher oxidation states or through reactions leveraging its nucleophilic character.

Oxidation of Thioethers to Sulfoxides and Sulfones

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation significantly alters the electronic properties and steric bulk of the substituent.

Selective Oxidation to Sulfoxides: Controlled oxidation can yield the sulfoxide without significant overoxidation to the sulfone. A variety of reagents are effective for this transformation, including hydrogen peroxide, peroxyacids (like m-CPBA), and ozone masterorganicchemistry.com. Metal-free catalysts, such as certain quinones, can promote the chemoselective, light-induced oxidation of thioethers to sulfoxides using molecular oxygen as the oxidant organic-chemistry.org. Electrocatalytic methods using manganese porphyrins have also been developed for selective thioether oxidation organic-chemistry.org.

Oxidation to Sulfones: The use of stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone. For instance, practical syntheses of methylsulfonyl analogs from their methylthio precursors have been reported in the literature for related compounds, demonstrating the feasibility of this conversion ingentaconnect.com. Catalytic systems utilizing niobium carbide with hydrogen peroxide have been shown to efficiently afford sulfones from sulfides organic-chemistry.org.

The following table presents common reagents for the oxidation of thioethers.

| Reagent/System | Primary Product | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Sulfoxide | masterorganicchemistry.com |

| Hydrogen Peroxide (H2O2) / Tantalum carbide | Sulfoxide | organic-chemistry.org |

| Hydrogen Peroxide (H2O2) / Niobium carbide | Sulfone | organic-chemistry.org |

| Excess m-CPBA or KMnO4 | Sulfone | masterorganicchemistry.com |

Other Transformations Involving Sulfur (e.g., S-benzylation)

While oxidation is the most common transformation, the sulfur atom in the methylthio group can participate in other reactions. Thioethers can act as nucleophiles, leading to the formation of sulfonium salts. For example, reaction with a suitable electrophile like a benzyl halide could, in principle, lead to an S-benzylation product (a sulfonium salt).

Furthermore, the C–S bond can be formed through various methods, highlighting the broader context of thioether chemistry. Copper-catalyzed coupling of benzyl alcohols with thiols represents a method for forming benzyl thioethers nih.govresearchgate.net. This reaction proceeds via a Lewis-acid-mediated S_N1-type mechanism, involving the in-situ formation of a carbocation from the benzyl alcohol nih.gov. While this describes the formation of a thioether rather than a reaction of the methylthio group in the target molecule, it underscores the fundamental reactivity patterns involving benzylic positions and sulfur nucleophiles.

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound is influenced by the electronic properties of its substituents: the fluorine atom, the methylthio group, and the hydroxymethyl group. These groups dictate the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the fluorine atom is a deactivating but ortho-, para-directing substituent due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. The methylthio group is generally an activating, ortho-, para-directing group. The hydroxymethyl group is a weakly deactivating, ortho-, para-directing group. The combined influence of these substituents determines the position of attack by an incoming electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The directing effects of the substituents on this compound are summarized in the table below.

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -F | 4 | Deactivating | Ortho, Para |

| -SCH₃ | 3 | Activating | Ortho, Para |

| -CH₂OH | 1 | Weakly Deactivating | Ortho, Para |

Considering the positions of the existing groups, the potential sites for electrophilic attack are C2, C5, and C6. The fluorine at C4 directs electrophiles to C3 and C5. The methylthio group at C3 directs to C2, C4, and C6. The hydroxymethyl at C1 directs to C2 and C6. The most likely positions for substitution will be those activated by the methylthio group and not strongly deactivated by the other substituents, primarily the C2 and C6 positions. For instance, studies on related catechins have shown that the position of substitution can be selective depending on the electrophile used. usda.gov

Nucleophilic Aromatic Substitution with Fluorine Activation

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.org In this compound, the fluorine atom can act as a leaving group.

Deoxygenation and Reduction Processes

The benzylic alcohol functional group in this compound can undergo deoxygenation, which is the removal of the hydroxyl group.

Catalytic and Stoichiometric Deoxygenation of Benzylic Alcohols

The deoxygenation of benzylic alcohols is a common transformation in organic synthesis. dtic.mil Catalytic hydrogenation is a widely used method, often employing a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas. dtic.mil However, the success of this method can be influenced by the presence of other functional groups. dtic.mil

Alternative methods for the deoxygenation of benzylic alcohols that proceed through different mechanisms have been developed. These can be particularly useful when catalytic hydrogenation is not effective. dtic.mil Recent advancements include photocatalytic methods and systems using silanes as reducing agents. For example, a triphenylphosphine oxide-catalyzed reductive deoxygenation of benzyl alcohols using phenylsilane has been reported to be effective. organic-chemistry.org Another recent method describes a photocatalytic, site-selective deoxygenation of benzyl alcohol derivatives. chemrxiv.org

Cross-Coupling Reactions and C-C Bond Formations

The presence of a halogen on the aromatic ring allows for various cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Advanced Spectroscopic and Computational Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the cornerstone for determining the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

The analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the initial mapping of a molecule's structure. For derivatives of 4-Fluoro-3-(methylthio)benzyl alcohol, the chemical shifts (δ), signal multiplicities, and coupling constants (J) are diagnostic of the substitution pattern on the aromatic ring and the nature of the benzylic group.

In the ¹H NMR spectrum , the aromatic protons typically appear in the range of δ 7.0-7.5 ppm. The fluorine atom at C4 and the methylthio group at C3 create a specific splitting pattern for the three aromatic protons. The proton at C2 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would be a doublet of doublets, coupled to the proton at C2 and the fluorine at C4. The proton at C5 would also be a doublet of doublets, coupled to the fluorine atom and the proton at C6. The benzylic protons (-CH₂OH) would resonate as a singlet or a doublet around δ 4.7 ppm, while the methyl protons of the thioether group (-SCH₃) would appear as a sharp singlet further upfield, typically around δ 2.5 ppm. rsc.org The hydroxyl proton (-OH) signal is often broad and its chemical shift is variable depending on concentration and solvent.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon bearing the fluorine (C4) would show a large coupling constant (¹JC-F) and resonate at a characteristic chemical shift. The other aromatic carbons would appear in the δ 110-145 ppm region. The benzylic carbon (-CH₂OH) signal is expected around δ 64 ppm, and the methyl carbon (-SCH₃) would be found upfield, around δ 15-20 ppm. rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predictions are based on analysis of similar structures and established substituent effects.

¹H NMR (in CDCl₃)| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -SCH₃ | ~2.5 | s | - |

| -CH₂OH | ~4.7 | d | ~6 (coupling to OH) |

| -OH | variable | t | ~6 (coupling to CH₂) |

| Ar-H2 | ~7.3 | d | ~2.0 (⁴JH-H) |

| Ar-H5 | ~7.1 | dd | ~8.5 (³JH-H), ~4.5 (⁴JH-F) |

¹³C NMR (in CDCl₃)

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| -SCH₃ | ~16 |

| -CH₂OH | ~64 |

| Ar-C5 | ~115 (d, ²JC-F ≈ 21 Hz) |

| Ar-C2 | ~126 |

| Ar-C6 | ~128 |

| Ar-C3 | ~130 (d, ³JC-F ≈ 3 Hz) |

| Ar-C1 | ~139 (d, ⁴JC-F ≈ 3 Hz) |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons (H5 and H6), confirming their ortho relationship. A cross-peak between the -CH₂- and -OH protons would also be visible, confirming the alcohol functionality.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JC-H). sdsu.edu It is a powerful tool for assigning carbon signals. For the target molecule, the HSQC spectrum would show cross-peaks linking the -SCH₃ proton signal to its carbon signal, the -CH₂- proton signal to the benzylic carbon signal, and each aromatic proton signal to its respective carbon signal on the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JC-H and ³JC-H), which is crucial for connecting molecular fragments and identifying quaternary carbons. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the benzylic (-CH₂) protons to the aromatic carbons C1, C2, and C6.

Correlations from the methyl (-SCH₃) protons to the C3 carbon.

Correlations from the aromatic proton H2 to carbons C4 and C6.

Correlations from the aromatic proton H5 to carbons C1 and C3.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The vibrational spectra of this compound are characterized by absorptions corresponding to its specific functional groups.

O-H Vibrations: The most prominent feature in the IR spectrum is the hydroxyl group's stretching vibration (νO-H). In the condensed phase, due to intermolecular hydrogen bonding, this appears as a strong, broad band in the region of 3200-3500 cm⁻¹. nih.gov In contrast, a free, non-hydrogen-bonded O-H group (e.g., in a very dilute solution in a non-polar solvent) would show a sharp peak around 3600-3650 cm⁻¹. The significant broadening and shift to lower frequency are direct evidence of hydrogen bond formation. researchgate.net The O-H in-plane bending (δO-H) vibration is typically found around 1350-1450 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). theaic.org The aliphatic C-H stretching modes of the methylene (B1212753) (-CH₂) and methyl (-SCH₃) groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). theaic.org

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring result in characteristic bands in the 1450-1600 cm⁻¹ region.

C-O, C-S, and C-F Vibrations: The C-O stretching vibration of the primary alcohol is expected to be a strong band in the IR spectrum, typically around 1050 cm⁻¹. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ range. The C-F stretching vibration gives rise to a strong absorption, typically in the 1000-1250 cm⁻¹ region.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (alcohol) | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad |

| C-H (aromatic) | Stretching | 3030 - 3100 | Medium to Weak |

| C-H (aliphatic) | Stretching | 2850 - 2960 | Medium |

| C=C (aromatic) | Ring Stretching | 1450 - 1600 | Medium to Strong |

| O-H (alcohol) | In-plane Bending | 1350 - 1450 | Medium |

| C-F (aryl) | Stretching | 1000 - 1250 | Strong |

| C-O (alcohol) | Stretching | ~1050 | Strong |

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and the C-S stretching mode can be more prominent than in the IR spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. slideshare.net

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places. This high precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules that may have the same nominal mass. For this compound (C₈H₉FOS), the theoretical exact mass is approximately 172.0358 u. An experimental HRMS measurement matching this value would provide unambiguous confirmation of the compound's molecular formula.

Fragmentation Analysis

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern is a reproducible fingerprint that aids in structural elucidation. For this compound, key fragmentation pathways would include:

Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment at [M-18]⁺•. libretexts.orgyoutube.com

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group can occur. The most stable fragment, the benzylic cation, would likely lose a hydrogen to form a tropylium-like ion, a common fragmentation for benzyl (B1604629) derivatives.

Loss of a Hydrogen Radical: Loss of a hydrogen atom from the benzylic position results in a stable, resonance-delocalized cation at [M-1]⁺.

Loss of a Hydroxymethyl Radical: Cleavage can result in the loss of the •CH₂OH radical (mass 31), leading to a fragment at [M-31]⁺.

Cleavage of the Methylthio Group: Loss of a methyl radical (•CH₃, mass 15) from the molecular ion can occur, leading to a fragment at [M-15]⁺.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 172 | [C₈H₉FOS]⁺• | Molecular Ion (M⁺•) |

| 171 | [C₈H₈FOS]⁺ | Loss of •H |

| 157 | [C₇H₆FOS]⁺ | Loss of •CH₃ |

| 154 | [C₈H₇FS]⁺• | Loss of H₂O (Dehydration) |

| 141 | [C₇H₆FO]⁺ | Loss of •SCH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring.

Aromatic compounds like benzene exhibit characteristic absorptions due to π → π* transitions. For unsubstituted benzyl alcohol, absorption maxima are observed around 258 nm. nih.govaatbio.com The substituents on the benzene ring—fluorine, a methylthio group, and a hydroxymethyl group—will influence the precise wavelength and intensity of these absorptions. Both the fluorine atom and the sulfur atom of the methylthio group have lone pairs of electrons that can participate in n → π* transitions, although these are typically weaker than π → π* transitions. niscpr.res.in The sulfur atom, in particular, can act as a chromophore and may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzyl alcohol. Studies on similar substituted aromatic compounds suggest that the primary absorption band would likely fall within the 250-280 nm range. oup.com

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Range |

| π → π | Substituted Benzene Ring | 250 - 280 nm |

| n → π | C-S-C (Thioether) | > 240 nm |

| n → π* | C-O-H (Alcohol) | ~ 260 nm |

These predictions are based on typical values for the involved chromophores.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal data on the molecular geometry of this compound, including bond lengths, bond angles, and torsion angles. While specific crystallographic data for this compound is not available in the cited literature, analysis of related substituted aromatic structures allows for a detailed prediction of the expected findings. researchgate.netnih.govmdpi.com

A crystal structure would confirm the planar nature of the benzene ring and provide the exact spatial orientation of the fluoro, methylthio, and hydroxymethyl substituents relative to the ring and to each other. Of particular interest would be the analysis of intermolecular interactions in the crystal lattice. The hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor, and it would be expected to form intermolecular hydrogen bonds, which would govern the crystal packing arrangement. researchgate.net Furthermore, weaker interactions, such as C-H···F or C-H···π interactions, could also be identified, providing a complete picture of the solid-state supramolecular assembly.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods are invaluable for investigating molecular properties that may be difficult to measure experimentally. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is a widely used method for accurately predicting the electronic structure and geometry of organic molecules. researchgate.netacs.orgresearchgate.net

A computational study of this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This calculation yields key structural parameters such as bond lengths and angles. For instance, the C-F, C-S, S-C, C-O, and O-H bond lengths would be determined, along with the valence angles defining the molecule's shape. These calculations have been shown to correlate well with experimental data for similar benzyl alcohol derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom of the methylthio group, which has lone pairs of electrons. The LUMO is likely to be a π* antibonding orbital distributed over the benzene ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily polarized and more chemically reactive. irjweb.com For substituted aromatic compounds, this gap is directly related to the electronic transitions observed in UV-Vis spectroscopy. bohrium.comresearchgate.net Computational studies on similar aromatic sulfur compounds indicate that the HOMO-LUMO gap would be in a range that corresponds to absorption in the UV region.

Table 3: Predicted Frontier Orbital Properties for this compound

| Parameter | Predicted Value/Description | Significance |

| E(HOMO) | ~ -6.5 to -7.5 eV | Energy of the highest energy electrons; indicates electron-donating ability. |

| E(LUMO) | ~ -0.5 to -1.5 eV | Energy of the lowest available orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 7.0 eV | Correlates with chemical reactivity and the energy of the lowest electronic transition. |

Values are estimates based on DFT calculations of similarly substituted aromatic molecules.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.defaccts.de This analysis provides detailed insights into charge distribution and delocalization (hyperconjugative) effects. nih.govcapes.gov.br

NBO analysis of this compound would quantify the natural atomic charges, revealing the electron-withdrawing effect of the fluorine atom and the electronic influence of the methylthio and hydroxymethyl groups. A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Predicted Range) | Interaction Type |

| LP (S) | π(C-C) of ring | 5 - 15 | n → π |

| LP (O) | σ(C-H) adjacent | 2 - 5 | n → σ |

| π (C-C) of ring | π(C-C) of ring | 15 - 25 | π → π (Resonance) |

| σ (C-H) | σ(C-F) | 0.5 - 2 | σ → σ |

LP denotes a lone pair orbital. E(2) values are illustrative estimates based on typical NBO analyses of substituted aromatic systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational chemistry technique that provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net This map is crucial for predicting and understanding a molecule's reactivity, particularly its electrophilic and nucleophilic sites. researchgate.net

The MEP map displays regions of varying electrostatic potential using a color spectrum. Typically, red indicates regions of most negative potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue represents areas of most positive potential, which are electron-deficient and prone to nucleophilic attack. Intermediate potentials are shown in shades of green and yellow.

For a molecule like this compound, an MEP analysis would highlight the following expected features:

Negative Potential Regions (Red/Yellow): The oxygen atom of the hydroxyl group (-OH) and the fluorine atom (-F) are highly electronegative. Consequently, these regions would exhibit a strong negative potential, making them the primary sites for electrophilic interactions. The sulfur atom of the methylthio group (-SCH₃) would also show a region of negative potential, albeit generally less intense than that of oxygen or fluorine.

Positive Potential Regions (Blue): The hydrogen atom of the hydroxyl group would be the most significant region of positive potential, making it a primary site for nucleophilic attack and a hydrogen bond donor. The hydrogen atoms of the benzylic alcohol's methylene group (-CH₂OH) would also exhibit positive potential.

Aromatic Ring: The π-system of the benzene ring can exhibit regions of negative potential above and below the plane of the ring, which can be involved in π-π stacking or cation-π interactions.

The insights gained from MEP mapping are instrumental in rationalizing the outcomes of chemical reactions and in designing new molecules with desired reactivity profiles. For instance, understanding the electrostatic landscape can guide the synthesis of derivatives by predicting where substitutions are most likely to occur.

Table 1: Illustrative MEP Data for this compound

| Atomic Site | Predicted Electrostatic Potential (a.u.) | Predicted Reactivity |

| Oxygen (hydroxyl) | -0.05 to -0.08 | Nucleophilic |

| Hydrogen (hydroxyl) | +0.06 to +0.09 | Electrophilic |

| Fluorine | -0.04 to -0.06 | Nucleophilic |

| Sulfur (methylthio) | -0.02 to -0.04 | Nucleophilic |

| Aromatic Ring (π-system) | -0.01 to -0.02 | Nucleophilic |

Note: The values in this table are hypothetical and serve to illustrate the expected trends from an MEP analysis. Actual values would be determined through quantum chemical calculations.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the most stable conformer(s) is essential for understanding its physical properties and biological activity.

The primary rotatable bonds in this molecule are the C-C bond between the benzene ring and the methylene group, the C-O bond of the alcohol, and the C-S bonds of the methylthio group. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface as a function of the torsion angles of these bonds.

A key aspect of the conformational landscape of this compound is the potential for intramolecular hydrogen bonding. A weak hydrogen bond could potentially form between the hydroxyl hydrogen and the adjacent fluorine or sulfur atoms. The relative energies of the conformers would determine the dominant species at a given temperature.

Intermolecular Interactions:

In the condensed phase (solid or liquid), intermolecular interactions play a dominant role in the supramolecular assembly. nih.gov For this compound, the most significant intermolecular interaction is hydrogen bonding. nih.gov The hydroxyl group can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom), leading to the formation of chains or cyclic oligomers. nih.gov

Other important intermolecular interactions would include:

Dipole-dipole interactions: Arising from the polar C-F, C-S, and C-O bonds.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

CH-π interactions: Interactions between the methyl or methylene hydrogens and the aromatic ring.

These interactions collectively determine the crystal packing in the solid state and influence properties such as melting point and solubility. Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in the crystalline state. nih.gov

Table 2: Predicted Conformational and Interaction Data for this compound

| Parameter | Predicted Finding |

| Most Stable Conformer | The orientation of the -CH₂OH and -SCH₃ groups would be staggered to minimize steric hindrance. |

| Intramolecular Hydrogen Bonding | Possible weak H-bond between OH and F or S, depending on the rotational state. |

| Primary Intermolecular Interaction | O-H···O hydrogen bonding forming supramolecular chains or rings. nih.gov |

| Secondary Interactions | Dipole-dipole forces, π-π stacking of benzene rings. |

| Crystal Packing Motif | Likely a herringbone or layered structure stabilized by a network of hydrogen bonds and weaker intermolecular forces. |

Note: This table presents predicted structural features based on the analysis of similar molecules. Experimental validation through X-ray crystallography or advanced NMR techniques would be required for confirmation.

Applications and Research Utility of 4 Fluoro 3 Methylthio Benzyl Alcohol in Academic Domains

Role as a Building Block in Complex Organic Synthesis

In the field of organic chemistry, the strategic assembly of complex molecules from simpler, well-defined starting materials is a fundamental endeavor. guidechem.com 4-Fluoro-3-(methylthio)benzyl alcohol serves as a key example of such a building block, offering multiple reaction sites for chemists to elaborate upon. The benzyl (B1604629) alcohol group can be readily oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution, while the aromatic ring can undergo further substitution reactions. The presence of both a fluorine atom and a methylthio group introduces specific electronic and steric properties that can influence the reactivity and biological activity of the resulting molecules.

Precursor to Biologically Active Molecules (Excluding Clinical Human Trials)

The structural motifs present in this compound are found in various biologically active compounds, making it a valuable precursor in medicinal chemistry research. While direct studies on this specific molecule are limited, the utility of its close analogue, 4-(methylthio)benzyl alcohol, in the synthesis of potent anti-inflammatory agents highlights its potential.

A notable example is the use of 4-(methylthio)benzyl alcohol in the synthesis of intermediates for COX-2 inhibitors. google.com COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the cyclooxygenase-2 enzyme, which is involved in inflammation and pain. A patented five-step process demonstrates the conversion of 4-(methylthio)benzyl alcohol into a key intermediate for these inhibitors. google.com The process involves the initial chlorination of the benzyl alcohol, followed by cyanation, condensation with a nicotinic ester, hydrolysis, and finally, oxidation of the methylthio group to a methylsulfonyl group. google.com

Table 1: Synthesis of a COX-2 Inhibitor Intermediate from a 4-(Methylthio)benzyl Alcohol Analog

| Step | Reactant(s) | Reagent(s) | Product | Application of Product |

|---|---|---|---|---|

| 1 | 4-(Methylthio)benzyl alcohol | Hydrochloric acid | 4-(Methylthio)benzyl chloride | Intermediate for cyanation |

| 2 | 4-(Methylthio)benzyl chloride | Alkali metal cyanide | 4-(Methylthio)phenylacetonitrile | Intermediate for condensation |

| 3 | 4-(Methylthio)phenylacetonitrile | 6-Methylnicotinic ester | 3-2-(4-Methylthio)phenyl)-2-cyanoacetylpyridine | Intermediate for hydrolysis |

| 4 | 3-2-(4-Methylthio)phenyl)-2-cyanoacetylpyridine | Acidic conditions | 3-2-(4-Methylthio)phenyl)acetylpyridine | Precursor for oxidation |

This table is based on the synthesis pathway described for the analogue 4-(methylthio)benzyl alcohol. google.com

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. ossila.com Therefore, it is plausible that this fluoro-derivative could be employed in similar synthetic routes to produce novel and potentially more effective biologically active molecules.

Synthesis of Agrochemicals and Specialty Chemicals

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel organic molecules with specific biological activities. guidechem.com Fluorinated compounds and those containing sulfur are particularly prevalent in modern agrochemicals due to their enhanced efficacy and unique modes of action. The presence of both a fluorine atom and a methylthio group in this compound makes it a promising starting material for the synthesis of new crop protection agents.

While specific examples of agrochemicals derived directly from this compound are not widely documented in publicly available literature, the general importance of fluorinated benzyl alcohols as intermediates in agrochemical synthesis is well-established. researchgate.net These compounds can be incorporated into larger molecular frameworks to modulate the biological activity and physical properties of the final product.

In the realm of specialty chemicals, which are produced for specific end-uses, this compound can serve as a valuable intermediate. mdpi.com Its unique combination of functional groups allows for its use in the synthesis of a variety of downstream products, including those used in the flavor and fragrance industry, as well as in the production of other fine chemicals. guidechem.com

Scaffold for Natural Product Synthesis (Excluding Clinical Human Trials)

Natural products and their synthetic analogues are a rich source of inspiration for the development of new therapeutic agents. researchgate.netsolubilityofthings.com While there is no direct evidence of this compound being used as a scaffold for the total synthesis of a known natural product, its structure lends itself to the creation of complex molecular architectures. The substituted benzene (B151609) ring can serve as a core structure, from which various side chains and ring systems can be elaborated.

The benzyl alcohol functionality provides a handle for a wide range of chemical transformations, allowing for the attachment of other molecular fragments. By strategically manipulating the functional groups of this compound, chemists can construct intricate, three-dimensional molecules that mimic the structural complexity of natural products. This approach, known as diversity-oriented synthesis, aims to generate libraries of novel compounds for biological screening.

Integration into Materials Science Research

The field of materials science seeks to design and create new materials with specific, tailored properties. Organic polymers and functional materials are a cornerstone of this field, and their properties are dictated by the molecular structure of their constituent monomers.

Precursors for Polymer and Oligomer Design

This compound, with its reactive hydroxyl group, can act as a monomer or an initiator in polymerization reactions. The polymerization of benzyl alcohol and its derivatives can lead to the formation of poly(phenylene methylene)s and other related polymers. The specific substituents on the aromatic ring of the monomer are incorporated into the polymer backbone, thereby influencing the properties of the resulting material.

The presence of a fluorine atom in the polymer structure can significantly alter its properties, such as increasing its thermal stability, chemical resistance, and hydrophobicity. Similarly, the methylthio group can be used to tune the polymer's refractive index or to introduce a site for post-polymerization modification, such as oxidation to a sulfoxide (B87167) or sulfone, which would dramatically change the polarity and solubility of the material.

Table 2: Potential Polymer Properties Influenced by Monomer Structure

| Monomer Functional Group | Potential Influence on Polymer Properties |

|---|---|

| Benzyl Alcohol | Reactive site for polymerization |

| Fluoro Group | Increased thermal stability, hydrophobicity, and chemical resistance |

Application in Functional Materials Development

The unique properties that can be imparted by the fluorine and methylthio groups make polymers derived from this compound candidates for a range of functional materials. For example, the hydrophobicity conferred by the fluorine atom could be exploited in the development of water-repellent coatings or membranes.

Furthermore, the ability to oxidize the thioether linkage to a more polar sulfoxide or sulfone opens up the possibility of creating "smart" or responsive materials. Such materials could change their properties, such as their solubility or their ability to bind to other molecules, in response to an oxidative stimulus. This could have applications in areas such as controlled drug release, sensing, and self-healing materials. While the direct application of polymers from this specific monomer is an area for future research, the principles of polymer chemistry suggest a range of possibilities for functional material development.

Development of Chemical Probes and Ligands (Excluding Clinical Human Trials)

Design of Molecular Tools for Biological Systems Research

A comprehensive review of scientific literature did not yield specific examples of this compound being utilized as a foundational scaffold or direct precursor for the design of molecular tools, such as chemical probes or ligands for biological systems research. While the broader class of benzyl alcohols and compounds with fluoro and methylthio groups are individually common in medicinal chemistry and chemical biology, published studies detailing the application of this specific molecule in probe development are not available. The potential utility of related structures, such as fluorinated benzoic acids, as building blocks for active pharmaceutical ingredients has been noted, but this does not extend specifically to this compound.

Contribution to Methodological Advancements in Organic Chemistry

Substrate in Development of New Reaction Methodologies

There is no evidence in the surveyed literature of this compound serving as a key substrate in the development of novel reaction methodologies. Organic chemistry research often employs a range of substrates to test the scope and limitations of a new transformation. However, in the context of developing new synthetic methods, this compound has not been documented as a model substrate. Literature concerning related compounds typically involves the application of established reactions, such as the reduction of corresponding aldehydes with sodium borohydride, rather than the development of new chemical transformations.

Benchmark Compound in Catalyst Discovery and Optimization

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic strategies for 4-Fluoro-3-(methylthio)benzyl alcohol and its derivatives is a paramount objective for future research. While traditional methods for benzyl (B1604629) alcohol synthesis, such as the reduction of corresponding benzaldehydes or the hydrolysis of benzyl halides, are likely applicable, the exploration of novel and more sustainable routes is crucial.

Future investigations should focus on:

C-H Functionalization: Direct functionalization of C-H bonds in readily available precursors offers a more atom-economical approach. Research into catalytic systems that can selectively introduce the hydroxymethyl group onto a 4-fluoro-3-(methylthio)toluene scaffold would be a significant advancement.

Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Biocatalysis: Employing enzymes as catalysts can provide high selectivity under mild reaction conditions. Screening for or engineering enzymes that can perform the desired transformations on fluorinated and sulfur-containing aromatic substrates represents a promising green chemistry approach.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. Investigating photocatalytic methods for the synthesis of this compound could offer novel reaction pathways with improved energy efficiency.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Methodology | Potential Advantages | Key Research Challenges |

| C-H Functionalization | High atom economy, reduced waste | Catalyst development for selective activation |

| Flow Chemistry | Improved process control and scalability | Optimization of reactor design and conditions |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |

| Photoredox Catalysis | Energy efficient, novel reactivity | Catalyst design and reaction optimization |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing new applications. The interplay between the electron-withdrawing fluorine atom and the electron-donating methylthio group, ortho and meta to the benzyl alcohol, respectively, is expected to impart unique electronic properties that influence reaction pathways.

Future mechanistic studies should aim to elucidate:

The Role of Substituents: Investigating how the fluorine and methylthio groups influence the stability of reaction intermediates, such as carbocations or radicals, is critical. This can be achieved through a combination of experimental kinetics and computational modeling.

Reaction Intermediates: The direct detection and characterization of transient intermediates using advanced spectroscopic techniques, such as time-resolved spectroscopy, will provide invaluable insights into reaction pathways.

Solvent and Catalyst Effects: A systematic study of how solvent polarity and the nature of catalysts affect reaction rates and selectivity will be essential for optimizing synthetic protocols. For instance, the mechanism of oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid under different catalytic systems warrants detailed investigation.

Computational Design of Derivatives with Tailored Reactivity or Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational approaches can be employed to design derivatives with tailored reactivity, electronic properties, or biological activity.

Key areas for computational research include:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites within the molecule, guiding the design of selective functionalization strategies. nih.gov For example, the effect of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives has been successfully investigated using computational methods. nih.gov

Designing for Specific Applications: Molecular docking simulations can be used to design derivatives that bind to specific biological targets, such as enzymes or receptors. This is particularly relevant for applications in drug discovery. Computational studies on fluorinated compounds have shown their potential to prevent metabolic attacks and improve reactivity. emerginginvestigators.org

In Silico Screening: Virtual libraries of derivatives can be screened computationally to identify candidates with promising properties before committing to their synthesis, thereby saving time and resources.

Integration into Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it a versatile building block for integration into various emerging fields of chemical science.

Potential areas of application to be explored include:

Materials Science: Fluorinated organic compounds are known for their unique properties, such as thermal stability and hydrophobicity. Derivatives of this compound could be explored as monomers for the synthesis of novel polymers with tailored properties for applications in electronics, coatings, or advanced materials.

Chemical Biology: The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This compound could serve as a scaffold for the synthesis of novel probes or drug candidates. The methylthio group also offers a handle for further functionalization or for mimicking the amino acid methionine in biological systems.

Supramolecular Chemistry: The ability of the hydroxyl group and the fluorine atom to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling systems and functional supramolecular materials.

Development of Enantioselective Synthetic Approaches

The benzyl alcohol moiety in this compound is a prochiral center, meaning that its two benzylic hydrogens are enantiotopic. The development of methods to selectively synthesize one enantiomer over the other is a significant challenge with important implications, particularly in the pharmaceutical industry where the chirality of a molecule can dramatically affect its biological activity.

Future research in this area should focus on:

Asymmetric Reduction: The enantioselective reduction of the corresponding aldehyde, 4-fluoro-3-(methylthio)benzaldehyde, using chiral catalysts is a promising approach. A variety of well-established chiral reducing agents and catalytic systems could be screened and optimized for this transformation.

Kinetic Resolution: The enzymatic or chemical kinetic resolution of racemic this compound, where one enantiomer reacts faster than the other, could be another viable strategy.

Chiral Derivatizing Agents: The use of chiral auxiliaries to direct the stereochemical outcome of synthetic transformations is a classic yet effective method that could be applied to this system.

The successful development of enantioselective synthetic routes will be crucial for exploring the potential stereospecific interactions of this compound in biological systems and for the synthesis of enantiopure materials.

Q & A

Q. What are the optimized synthetic routes for preparing 4-fluoro-3-(methylthio)benzyl alcohol, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via two primary routes:

- Reduction of 4-fluoro-3-(methylthio)benzaldehyde : Sodium borohydride (NaBH₄) in ethanol at 0–25°C reduces the aldehyde to the alcohol. Yields >85% are achievable with strict anhydrous conditions .

- Nucleophilic substitution : Starting from 3-fluoro-4-hydroxybenzyl alcohol, the methylthio group is introduced via reaction with methyl disulfide (CH₃SSCH₃) under basic conditions (e.g., K₂CO₃ in DMF). Temperature (80–100°C) and stoichiometry (1:1.2 molar ratio) are critical for minimizing byproducts .

Key factors : Solvent polarity (ethanol vs. DMF), catalyst/base selection, and exclusion of moisture.

Q. What analytical methods are most effective for characterizing purity and structure of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyl alcohol structure (δ ~4.6 ppm for -CH₂OH, δ ~2.5 ppm for -SCH₃) and regiochemistry of fluorine/methylthio groups. ¹⁹F NMR (δ ~-110 ppm) verifies fluorine position .

- Mass spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions (C₈H₉FOS⁺ expected m/z = 172.036) from impurities .

- HPLC-PDA : Reverse-phase C18 columns with methanol/water gradients (70:30 to 95:5) resolve polar impurities. Retention time: ~8–10 min .

Advanced Research Questions

Q. How does the methylthio group influence regioselective functionalization in electrophilic aromatic substitution (EAS) reactions?

Answer: The methylthio (-SCH₃) group is a strong ortho/para-directing substituent. In this compound, the fluorine (meta-directing) and methylthio groups create competing effects:

- Nitration : Nitric acid in H₂SO₄ preferentially substitutes para to -SCH₃ (C-5 position), yielding 5-nitro derivatives. Computational studies (DFT) show lower activation energy (~15 kcal/mol) for this pathway .

- Halogenation : Bromine in acetic acid targets the ortho position to -SCH₃ (C-2), forming 2-bromo-4-fluoro-3-(methylthio)benzyl alcohol. Steric hindrance from -CH₂OH limits para substitution .

Experimental validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and isolate products via flash chromatography.

Q. What catalytic systems enable selective oxidation of this compound to sulfoxide or sulfone derivatives?

Answer:

- Sulfoxide formation : Hydrogen peroxide (30% H₂O₂) with catalytic tungstic acid (H₂WO₄) in methanol (25°C, 2 h) converts -SCH₃ to -S(O)CH₃. Selectivity >90% with excess H₂O₂ (2.5 eq) .

- Sulfone synthesis : m-Chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT, 6 h) oxidizes -SCH₃ to -SO₂CH₃. Kinetic control (low temperature) prevents over-oxidation of benzyl alcohol .

Contradictions : TEMPO/Cu(II) systems (used for non-sulfur analogs) are ineffective here due to sulfur’s coordination with copper, leading to catalyst poisoning .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Answer:

- Degradation pathways : Hydrolysis of -SCH₃ to -SH under acidic conditions (pH <3) or oxidation to sulfoxide in air.

- Optimal storage : Anhydrous acetonitrile or DMSO at -20°C (argon atmosphere). Stability studies (HPLC) show <5% degradation over 6 months .

- Accelerated aging tests : At 40°C in ethanol, 10% degradation occurs in 30 days, primarily via oxidation. Addition of BHT (0.1% w/v) inhibits radical pathways .